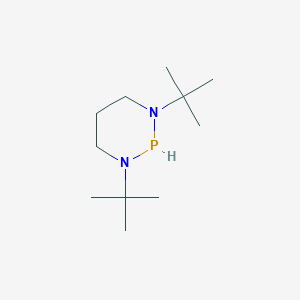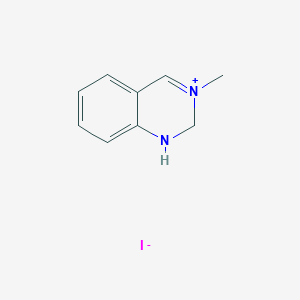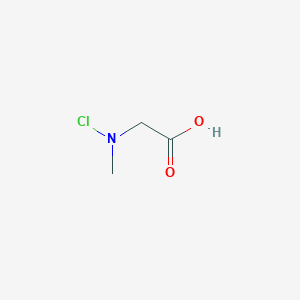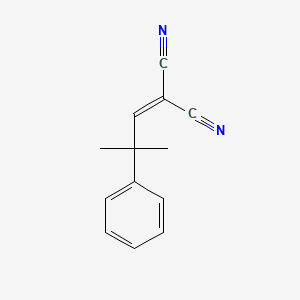
(2-Methyl-2-phenylpropylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-phenylpropylidene)propanedinitrile is an organic compound with the molecular formula C13H12N2 It is known for its unique structure, which includes a phenyl group and two nitrile groups attached to a propylidene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-phenylpropylidene)propanedinitrile typically involves the reaction of 2-methyl-2-phenylpropanal with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-methyl-2-phenylpropanal reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2-phenylpropylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2-Methyl-2-phenylpropylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-2-phenylpropylidene)propanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene group.
Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of a propylidene group.
Properties
CAS No. |
53439-84-2 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-methyl-2-phenylpropylidene)propanedinitrile |
InChI |
InChI=1S/C13H12N2/c1-13(2,8-11(9-14)10-15)12-6-4-3-5-7-12/h3-8H,1-2H3 |
InChI Key |
UTOCGBFTZPXTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C(C#N)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


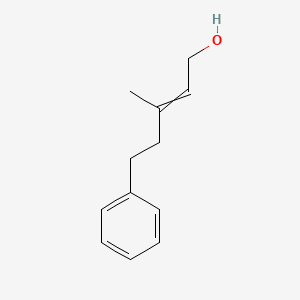
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
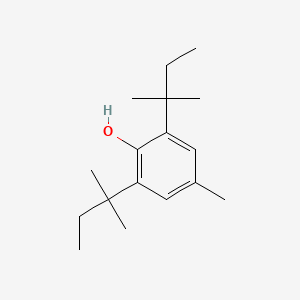
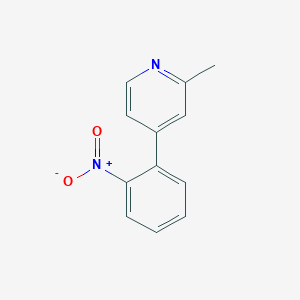
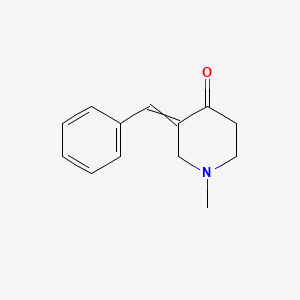
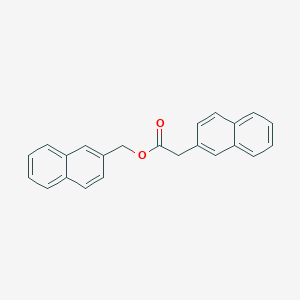
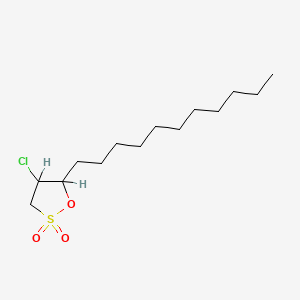
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
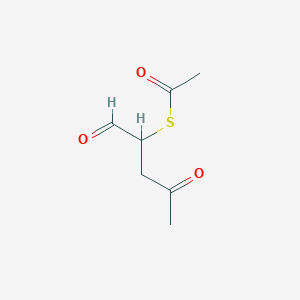
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
